N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide
Overview
Description
N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide (NMBT) is a synthetic compound belonging to the thiazole family of compounds. It is an important intermediate in the synthesis of various heterocyclic compounds and has a wide range of applications in scientific research. NMBT is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool for studying the structure and function of proteins.
Scientific Research Applications
Enzyme Inhibition and Therapeutic Potential
N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide has been utilized in research for its potential as a therapeutic agent. A study synthesized derivatives of this compound and evaluated their enzyme inhibition against enzymes like acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease. These compounds also underwent cytotoxicity tests to assess their potential as therapeutic agents (Abbasi et al., 2018).
Anticancer Activity
Research has been conducted on this compound derivatives for their potential anticancer properties. One study focused on synthesizing and evaluating these derivatives for their anticancer activity, particularly against human lung adenocarcinoma cells. The study found that certain derivatives showed high selectivity and significant apoptosis-inducing effects, suggesting their potential as anticancer agents (Evren et al., 2019).
Anti-Diabetic Agents
The compound has been explored for its anti-diabetic properties. A synthesis of S-substituted acetamides derivatives of this compound was conducted, and these were evaluated for enzyme inhibition and cytotoxic behavior. The study suggested that these bi-heterocycles exhibit potent inhibitory potential against enzymes relevant to diabetes, indicating their utility as anti-diabetic agents (Abbasi et al., 2020).
Antimicrobial Properties
Several studies have synthesized derivatives of this compound to explore their antimicrobial potential. These compounds have been characterized and tested for their antibacterial and antifungal activities, showing effectiveness against a range of bacterial and fungal strains (Fuloria et al., 2014); (Baviskar et al., 2013).
Alzheimer's Disease and Diabetes
Research into bi-heterocycles containing 1,3-thiazole and 1,3,4-oxadiazole, derived from this compound, has shown potential therapeutic application in Alzheimer's disease and diabetes. These compounds were synthesized and evaluated for their enzyme inhibitory potential, with some showing notable activity against enzymes like acetylcholinesterase and α-glucosidase (Ramzan et al., 2018).
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, including enzymes and receptors, leading to diverse biological activities .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, such as binding to dna, interacting with topoisomerase ii, and causing dna double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to diverse biological effects .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS/c1-3-5(7)11-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOJXJXWXAIOBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356373 | |
Record name | N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21478-95-5 | |
Record name | N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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